molecular formula C20H15F4N3O5S B607831 GSK3395879 CAS No. 2215852-91-6

GSK3395879

Cat. No.: B607831
CAS No.: 2215852-91-6
M. Wt: 485.4096
InChI Key: RAYCYIKGBWRQBC-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

GSK3395879 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organic solvents like DMSO and catalysts specific to the reaction type. The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

GSK3395879 is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel, developed for potential therapeutic applications in heart failure and other cardiovascular conditions. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.

This compound functions primarily as a TRPV4 antagonist, inhibiting the channel's activity with an IC50 value of approximately 1 nM . This high potency makes it a valuable tool for studying TRPV4-related biological processes and for developing novel treatments for conditions such as heart failure and pulmonary edema .

TRPV4 channels are implicated in various physiological and pathological processes, including cardiac fibrosis, hypertrophy, and ischemia-reperfusion injury. By blocking TRPV4 activity, this compound may help mitigate these conditions by reducing calcium influx and subsequent cellular responses that contribute to cardiac dysfunction .

Pharmacological Properties

The pharmacokinetic profile of this compound has been optimized through structure-activity relationship (SAR) studies. Key features include:

  • Selectivity : this compound exhibits high selectivity for TRPV4 over other TRP channels.
  • Oral Bioavailability : Designed for oral administration, making it suitable for chronic treatment protocols.
  • In Vivo Efficacy : Demonstrated effectiveness in preclinical models, particularly in inhibiting TRPV4-mediated pulmonary edema in rats .

In Vivo Studies

A series of in vivo studies have demonstrated the efficacy of this compound in various animal models. For instance:

  • Pulmonary Edema Model : In a rat model of pulmonary edema, this compound significantly reduced edema formation, highlighting its potential therapeutic role in pulmonary complications associated with heart failure .
  • Cardiac Function : Studies involving TRPV4 knockout mice have shown that the absence of TRPV4 leads to impaired vasorelaxation and altered cardiac electrophysiological properties. Administering this compound to wild-type mice resulted in similar protective effects against cardiac stress responses .

Case Studies

Several case studies have explored the implications of TRPV4 modulation in cardiovascular health:

  • Heart Failure Management : A study indicated that this compound could serve as an adjunct therapy to improve outcomes in patients with heart failure by mitigating excessive calcium signaling via TRPV4 inhibition .
  • Vascular Health : Research has shown that this compound can reduce vascular leakage and tissue hemorrhage during acute inflammatory responses, suggesting its utility in managing vascular complications associated with various diseases .

Data Tables

The following tables summarize key findings related to this compound's biological activity:

PropertyValue
IC50 (TRPV4) 1 nM
Selectivity High
Bioavailability Oral
In Vivo Efficacy Effective against pulmonary edema
Study TypeFindings
In Vivo Pulmonary EdemaReduced edema formation
Cardiac FunctionImproved vasorelaxation
Vascular HealthDecreased vascular leakage

Properties

IUPAC Name

2-[(3R,4S)-4-(4-cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N3O5S/c21-16-6-15(3-1-12(16)7-25)32-18-9-27(10-19(18,29)11-28)33(30,31)17-4-2-14(20(22,23)24)5-13(17)8-26/h1-6,18,28-29H,9-11H2/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYCYIKGBWRQBC-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C#N)(CO)O)OC3=CC(=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@](CN1S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C#N)(CO)O)OC3=CC(=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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